
3-Chloro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a chlorine atom, a hydroxyl group, a methyl group, and a sulfonyl chloride group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 3-chloro-2-hydroxy-6-methylbenzene using chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include the chlorination of 2-hydroxy-6-methylbenzene followed by sulfonation. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
3-Chloro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes, while reduction can convert it to an alkane.
Electrophilic Aromatic Substitution: The benzene ring can participate in further electrophilic substitution reactions, introducing additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while oxidation of the hydroxyl group can produce ketones or aldehydes.
科学的研究の応用
3-Chloro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Chloro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The molecular targets and pathways depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
3-Chloro-2-hydroxybenzene-1-sulfonyl chloride: Lacks the methyl group, which can affect its reactivity and applications.
2-Hydroxy-6-methylbenzene-1-sulfonyl chloride: Lacks the chlorine atom, which can influence its chemical properties.
3-Chloro-2-methylbenzene-1-sulfonyl chloride:
Uniqueness
3-Chloro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride is unique due to the combination of functional groups attached to the benzene ring. This unique structure imparts specific reactivity and properties, making it valuable for various applications in research and industry.
特性
分子式 |
C7H6Cl2O3S |
|---|---|
分子量 |
241.09 g/mol |
IUPAC名 |
3-chloro-2-hydroxy-6-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H6Cl2O3S/c1-4-2-3-5(8)6(10)7(4)13(9,11)12/h2-3,10H,1H3 |
InChIキー |
QITXPBXOFNVTOP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)Cl)O)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


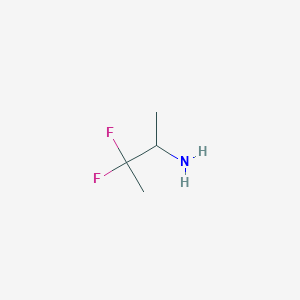
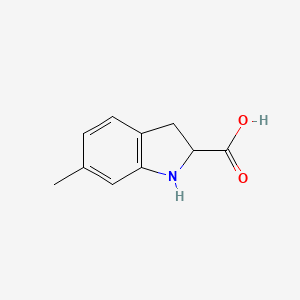
![2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13250777.png)
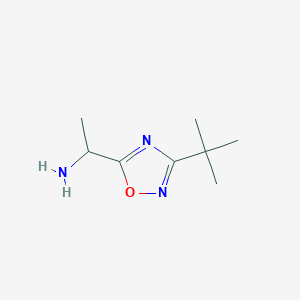
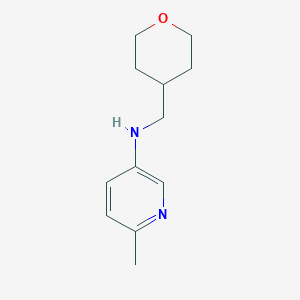
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine](/img/structure/B13250797.png)
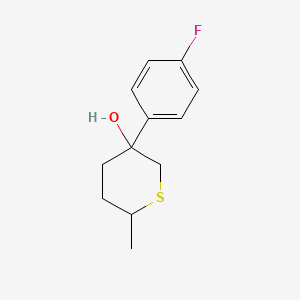
![Methyl 2-[2-(2,5-dimethylphenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13250809.png)
![2-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine](/img/structure/B13250816.png)

![2-Fluoro-6-[(pentan-3-yl)amino]benzonitrile](/img/structure/B13250829.png)
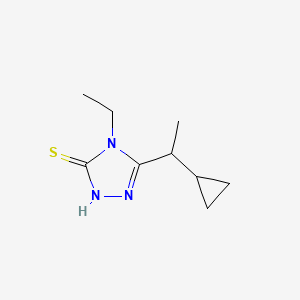

![1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13250845.png)
